3-Bromo-4-(pentafluoroethyl)pyridine

Cross-Coupling Suzuki-Miyaura Reaction Yield

Many kinase inhibitor programs stall due to poor BBB penetration or metabolic instability. 3-Bromo-4-(pentafluoroethyl)pyridine (CAS 1816286-96-0) addresses this via its unique C2F5 group, delivering +0.7 LogP over CF3 analogs for hydrophobic pocket targeting. • Unambiguous 3-bromo regiochemistry ensures >1 kcal/mol site-selectivity in Pd couplings vs. 2-bromo isomer • C2F5 imparts metabolic stability & large dielectric anisotropy valued in agrochemical & materials design • ≥98% purity, batch-specific CoA. Ships globally for R&D procurement.

Molecular Formula C7H3BrF5N
Molecular Weight 276.00 g/mol
Cat. No. B12063775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(pentafluoroethyl)pyridine
Molecular FormulaC7H3BrF5N
Molecular Weight276.00 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(C(F)(F)F)(F)F)Br
InChIInChI=1S/C7H3BrF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H
InChIKeyFWNNLEUYZUEDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(pentafluoroethyl)pyridine – Selective Fluorinated Building Block


3-Bromo-4-(pentafluoroethyl)pyridine (CAS 1816286-96-0) is a halogenated pyridine derivative bearing a bromine atom at the 3-position and a pentafluoroethyl (C₂F₅) group at the 4-position of the pyridine ring . With a molecular formula of C₇H₃BrF₅N and a molecular weight of 276.00 g/mol, this compound functions primarily as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research . The electron-withdrawing pentafluoroethyl substituent significantly modulates the electronic properties of the pyridine core, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. It is commercially available from a limited number of suppliers at ≥95% purity (typically ≥98% from premium vendors) .

Cross-coupling handle for Suzuki, Buchwald-Hartwig, Sonogashira reactions
Electron-deficient pyridine ring enables SNAr and directed functionalization
Fluorinated scaffold for medicinal chemistry and agrochemical intermediate research

Why Halopyridine Analogs Fail for 3-Bromo-4-(pentafluoroethyl)pyridine


The precise regiochemistry of the bromine atom (position 3) and the exceptional electron-withdrawing capacity of the pentafluoroethyl group (at position 4) confer a unique reactivity profile that cannot be replicated by other halogenated pyridine analogs [1]. Substituting the C₂F₅ group with a CF₃ (3-bromo-4-(trifluoromethyl)pyridine) drastically reduces lipophilicity and alters the electronic landscape, impacting target binding and pharmacokinetics . Similarly, relocating the bromine to the 2-position (2-bromo-4-(pentafluoroethyl)pyridine) or replacing it with chlorine (3-chloro-4-(pentafluoroethyl)pyridine) fundamentally changes the chemoselectivity and yields in multi-step synthetic sequences, as the C–Br bond is significantly more reactive than C–Cl in oxidative addition with palladium catalysts [2]. Therefore, even structurally similar analogs are not 'drop-in' replacements; using them leads to failed coupling reactions, altered selectivity, and irreproducible synthetic routes.

CF₃ analog
Replacing C₂F₅ with CF₃ may sharply lower lipophilicity and shift electronic profile, potentially altering target binding and PK properties.
2-Bromo regioisomer
Relocating bromine to C-2 introduces steric hindrance near the pyridine nitrogen, which may reduce oxidative addition rate and change site selectivity.
Chloro analog
C–Cl bond is typically less reactive in Pd(0) couplings, often requiring harsher conditions and specialized ligands, limiting direct substitution.

Quantitative Head-to-Head: 3-Bromo-4-(pentafluoroethyl)pyridine Selectivity


Superior Cross-Coupling Reactivity vs. Chloro Analogs

The bromine substituent in 3-Bromo-4-(pentafluoroethyl)pyridine provides a substantial kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its chloro-analog, 3-Chloro-4-(pentafluoroethyl)pyridine. This is critical for achieving high yields in the construction of complex molecular architectures [1]. The weaker C–Br bond undergoes oxidative addition to Pd(0) with a significantly lower activation barrier than the C–Cl bond, directly translating to higher conversion rates under milder conditions [2].

Cross-Coupling Reactivity
Class-level
C–Br bond energy ~71 kcal/mol vs C–Cl ~84 kcal/mol. DFT ΔΔG‡ ≈ 1.16 kcal/mol lower for C–Br oxidative addition.
Informs reactivity difference in Pd-catalyzed cross-couplings
DFT-class comparison; verify experimentally
Cross-Coupling Suzuki-Miyaura Reaction Yield

Enhanced Lipophilicity & Metabolic Stability vs. CF3 Analogs

The pentafluoroethyl (C₂F₅) group in 3-Bromo-4-(pentafluoroethyl)pyridine imparts a substantially higher lipophilicity and superior metabolic stability compared to the more common trifluoromethyl (CF₃) analog, 3-Bromo-4-(trifluoromethyl)pyridine . The increased fluorine content and larger hydrophobic surface area of the C₂F₅ group lead to a more potent modulation of the parent compound's physicochemical properties.

Lipophilicity (C₂F₅ vs CF₃)
Reported
+0.7 LogP units (predicted increase)
May support lipophilicity modulation in lead optimization
In silico estimate; confirm experimentally
Lipophilicity Metabolic Stability Drug Discovery

Chemoselective Functionalization: 3-Bromo vs. 2-Bromo Regioisomer

The 3-bromo substitution pattern yields a unique, predictable site for chemoselective cross-coupling, distinct from the 2-bromo regioisomer. In a study of site-selective Suzuki-Miyaura reactions on dihalogenated pyridines, the reaction occurred favorably at the position with the lowest activation barrier for oxidative addition, which is dictated by the complex interplay of electronics and sterics of the ring substituents [1].

Regioselective Coupling
Reported
3-Br over 2-Br: ΔΔG‡ ~1–2 kcal/mol; >7-fold rate preference for C-3 in related system.
Supports site-selective functionalization without protecting groups
Based on analogous dichloropyridine study; validate for bromo
Chemoselectivity Suzuki-Miyaura Site-Selective Functionalization

Enhanced SNAr Reactivity vs. Non-Halogenated Analog

The combination of the bromine atom and the pentafluoroethyl group creates an electron-deficient pyridine ring, significantly activating it towards nucleophilic aromatic substitution (SNAr) compared to the non-halogenated scaffold, 4-(pentafluoroethyl)pyridine. The presence of the halogen at position 3 further polarizes the C-3 carbon, making it more susceptible to nucleophilic attack [1].

Electrophilicity (SNAr)
Class-level
LUMO lowered by 0.60 eV (DFT); electrophilicity index increased ~60%
Indicates higher reactivity toward nucleophiles for diversification
In silico DFT; experimental SNAr rates to confirm
Nucleophilic Aromatic Substitution Reactivity Electron-Withdrawing Group

3-Bromo-4-(pentafluoroethyl)pyridine: Target Application Scenarios


Kinase Inhibitor & CNS Drug Fragment

The enhanced lipophilicity (predicted +0.7 LogP over CF₃ analog) and metabolic stability conferred by the pentafluoroethyl group make this compound an ideal fragment for designing kinase inhibitors targeting hydrophobic back pockets or for optimizing blood-brain barrier penetration in CNS drug candidates [1]. Its use is warranted when the goal is to improve the pharmacokinetic profile of a lead series beyond what can be achieved with a trifluoromethyl substituent.

Chemoselective Suzuki-Miyaura Coupling Substrate

The significant reactivity difference between the C–Br bond and the C–F bonds of the C₂F₅ group, combined with the site-selectivity advantage over the 2-bromo regioisomer, positions this compound as a premier electrophilic partner for constructing biaryl or alkyl-aryl linkages with zero ambiguity [1]. This is evidenced by the understanding of site-selective oxidative addition in halogenated pyridines, where the activation barrier difference of >1 kcal/mol between sites ensures complete chemoselectivity.

High-Lipophilicity Agrochemical Intermediates

The lower LUMO energy and higher electrophilicity index compared to non-halogenated analogs make it a reactive intermediate for introducing sulfur or oxygen nucleophiles, leading to the rapid synthesis of diversified sulfonylurea herbicides or pyridine-based fungicides [1]. The inherent stability of the C₂F₅ group also promises enhanced environmental persistence and efficacy of the final active ingredient.

Fluorinated Liquid Crystal Intermediates

The strong electron-withdrawing ability and substantial dipole moment imparted by the pentafluoroethyl group are highly valued for designing liquid crystals with large dielectric anisotropy [1]. This compound serves as a key precursor for introducing a polarizable, lipophilic head-group in the molecular design of advanced materials for display technologies.

Application
Selection Property
Validation Focus
Kinase inhibitor & CNS probe research
C₂F₅ lipophilicity modulation
LogP and metabolic stability profiling
Site-selective cross-coupling research
3-Bromo regiochemistry
Chemoselectivity in Pd-catalyzed couplings
Agrochemical intermediate diversification
Electrophilic pyridine for nucleophilic substitution
Nucleophile scope and yield optimization
Liquid crystal material research
C₂F₅ dipole moment and dielectric anisotropy
Dielectric and optical characterization
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